molecular formula C4H2ClFN2 B020137 2-Chloro-5-fluoropyrimidine CAS No. 62802-42-0

2-Chloro-5-fluoropyrimidine

Cat. No.: B020137
CAS No.: 62802-42-0
M. Wt: 132.52 g/mol
InChI Key: AGYUQBNABXVWMS-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

2-Chloro-5-fluoropyrimidine is a fluorinated pyrimidine building block . It is often used to synthesize active pharmaceutical ingredients (APIs), such as antibiotics . It is also used to synthesize ligands for iridium complexes .

Mode of Action

The compound is derived from pyrimidine, an aromatic heterocyclic 6-membered ring with two nitrogen atoms at positions 1 and 3 . It also has a fluorine and a chlorine substituent at the para-position, making it useful for synthesizing linear molecules . With two nitrogens in the ring, this compound is π electron deficient which facilitates nucleophilic aromatic substitution .

Biochemical Pathways

It is known that the compound can be used as a starting material for the preparation of 5-fluoro-2-amino pyrimidines by reacting with various amines in the presence of k2co3, via c-n bond forming reaction .

Pharmacokinetics

It is known that the compound has a molecular weight of 13252 g/mol , and it appears as a colourless liquid . Its boiling point is between 172 – 174 °C at 760 mmHg , and it has a relative density of 1.073 g/mL at 25 °C .

Result of Action

It is known that the compound is used in the synthesis of benzamide scaffolds as potent antagonists against p2x7 receptors . It is also used as a key intermediate for the synthesis of a potent inhibitor of the JAK2 kinase .

Action Environment

It is known that the compound should be handled with care, using protective gloves, protective clothing, eye protection, and face protection . It should be used only outdoors or in a well-ventilated area .

Biochemical Analysis

Biochemical Properties

2-Chloro-5-fluoropyrimidine can be used to prepare 5-fluoro-2-amino pyrimidines by reacting with various amines in the presence of potassium carbonate (K2CO3), via a carbon-nitrogen (C-N) bond-forming reaction . This indicates that this compound can interact with amines and K2CO3 to form new compounds.

Cellular Effects

For instance, they can cause cardiotoxicity, with clinical manifestations including angina, myocardial infarction, arrhythmias, heart failure, acute pulmonary edema, cardiac arrest, and pericarditis .

Molecular Mechanism

It is known that fluoropyrimidines, including this compound, are π electron deficient, which facilitates nucleophilic aromatic substitution . This property allows this compound to participate in reactions with nucleophiles, leading to the formation of new compounds.

Temporal Effects in Laboratory Settings

It is known that fluoropyrimidines can have varying effects over time, depending on factors such as dosage and the specific cellular environment .

Dosage Effects in Animal Models

For instance, flucytosine, a fluoropyrimidine, can cause skin irritation and serious eye irritation at certain dosages .

Metabolic Pathways

The specific metabolic pathways involving this compound are not well-documented. Fluoropyrimidines are known to be involved in various metabolic pathways. For instance, flucytosine is converted by cytosine deaminase in fungal cells to fluorouracil, which then interferes with RNA and protein synthesis .

Transport and Distribution

It is known that fluoropyrimidines can be transported and distributed within the body, with factors such as dosage and the specific cellular environment influencing their transport and distribution .

Subcellular Localization

Fluoropyrimidines, including this compound, can be incorporated into nucleic acids, suggesting that they may localize to the nucleus where DNA and RNA synthesis occur .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloro-5-fluoropyrimidine can be synthesized from 2,4-dichloro-5-fluoropyrimidine. The process involves the reduction of 2,4-dichloro-5-fluoropyrimidine using zinc powder in tetrahydrofuran as the solvent, with acetic acid added dropwise. The reaction mixture is heated to 70°C and refluxed for several hours .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is typically purified through distillation under reduced pressure .

Comparison with Similar Compounds

  • 2,4-Dichloro-5-fluoropyrimidine
  • 5-Fluorouracil
  • 2-Chloro-4-alkoxy-5-fluoropyrimidines

Comparison: 2-Chloro-5-fluoropyrimidine is unique due to its specific substitution pattern, which imparts distinct reactivity and applications. Unlike 5-fluorouracil, which is primarily used as an anticancer agent, this compound is more versatile, serving as a precursor for various synthetic applications .

Properties

IUPAC Name

2-chloro-5-fluoropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2ClFN2/c5-4-7-1-3(6)2-8-4/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGYUQBNABXVWMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20342636
Record name 2-Chloro-5-fluoropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20342636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62802-42-0
Record name 2-Chloro-5-fluoropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20342636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-5-fluoropyrimidine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2-Chloro-5-fluoropyrimidine
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 2-chloro-5-fluoropyrimidine in organic synthesis?

A1: this compound serves as a crucial building block in synthesizing various complex molecules, particularly pharmaceuticals. Its structure allows for further chemical modifications, making it a versatile intermediate. For instance, it plays a key role in synthesizing AZD8926, a potent GSK3β inhibitor [].

Q2: What are the challenges associated with the synthesis of this compound?

A2: While the provided abstracts do not delve into specific challenges, one research paper focuses on the "LARGE SCALE SYNTHESIS OF this compound" []. This suggests that large-scale production of this compound might present specific challenges, potentially related to yield optimization, cost-effectiveness, or safety concerns.

Q3: How does the use of this compound in the synthesis of AZD8926 improve the overall process?

A3: The original synthesis route of AZD8926 involved the hazardous compound 5-methyl-4-nitroisoxazole, posing safety concerns []. Incorporating this compound in a novel route utilizing a Ziegler-type coupling offered a safer alternative. This new process significantly improved the overall yield and reduced the number of steps, contributing to a more efficient and safer synthesis of AZD8926 [].

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